CoptisineSulfate

Antimicrobial Microcalorimetry Protoberberine alkaloids

Coptisine Sulfate (CAS 1198398-71-8) is a protoberberine-type isoquinoline alkaloid isolated from Coptis chinensis (Chinese goldthread). As a quaternary ammonium salt, it exists as a planar conjugated cation paired with sulfate counterion, conferring distinct solubility and stability profiles.

Molecular Formula C19H14NO8S-
Molecular Weight 416.4 g/mol
Cat. No. B10825381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoptisineSulfate
Molecular FormulaC19H14NO8S-
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-2
InChIKeyLHNQVPXIJDUPAX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Coptisine Sulfate Procurement Guide: Quantified Differentiation from Berberine and Palmatine in Antimicrobial and Cellular Assays


Coptisine Sulfate (CAS 1198398-71-8) is a protoberberine-type isoquinoline alkaloid isolated from Coptis chinensis (Chinese goldthread) [1]. As a quaternary ammonium salt, it exists as a planar conjugated cation paired with sulfate counterion, conferring distinct solubility and stability profiles [2]. The compound functions as an uncompetitive indoleamine 2,3-dioxygenase (IDO) inhibitor with a Ki value of 5.8 μM and an IC50 value of 6.3 μM . Structurally, Coptisine bears methylenedioxy substituents at the C2/C3 and C9/C10 positions of the protoberberine scaffold, a substitution pattern that distinguishes it from close analogs berberine and palmatine and directly influences its biological activity profile [3].

Coptisine Sulfate vs. Berberine and Palmatine: Why In-Class Substitution Compromises Experimental Reproducibility


Coptisine Sulfate cannot be substituted with berberine or palmatine in procurement workflows because the three compounds exhibit fundamentally divergent biological activities across multiple validated assay systems. Despite sharing a protoberberine core, their distinct substitution patterns produce qualitatively different pharmacological profiles [1]. In antimicrobial assays, the activity hierarchy follows berberine > coptisine > palmatine against multiple bacterial strains [2]. Conversely, in dopamine biosynthesis inhibition, palmatine (IC50 = 7.9 μM) and berberine (IC50 = 18.6 μM) are active while coptisine shows no effect [3]. Most critically, only coptisine induces Mdr1a/1b protein expression and stimulates rhodamine 123 efflux in vascular smooth muscle cells, a property absent in both berberine and palmatine [4]. These qualitative and quantitative divergences preclude generic interchange and demand compound-specific procurement decisions based on the target endpoint.

Coptisine Sulfate Quantitative Evidence: Head-to-Head Comparison Data for Procurement Decision Support


Antimicrobial Potency Ranking on Bacillus shigae: Coptisine vs. Berberine vs. Palmatine IC50 Comparison

In a direct head-to-head microcalorimetric assay of five protoberberine alkaloids against Bacillus shigae, coptisine demonstrated an IC50 of 90 μg/mL, positioning it as the second most potent compound after berberine (75 μg/mL) and notably more potent than palmatine (115 μg/mL) [1]. The activity difference between coptisine and palmatine is 25 μg/mL, representing a 21.7% improvement in potency.

Antimicrobial Microcalorimetry Protoberberine alkaloids

Cytotoxicity on HepG2 Hepatocellular Carcinoma Cells: Coptisine IC50 Relative to Berberine and Cisplatin

In a systematic real-time cytotoxicity screen using the xCELLigence impedance-based system on HepG2 cells, coptisine exhibited an IC50 of 36.90 μg/mL, which was superior to berberine (IC50 = 42.33 μg/mL) and substantially more potent than the other four protoberberine alkaloids tested (columbamine: 226.54 μg/mL; epiberberine: 302.72 μg/mL; jatrorrhizine: 383.54 μg/mL; palmatine: 456.96 μg/mL) [1]. Notably, coptisine demonstrated 12.8% greater potency than berberine in this hepatocellular carcinoma model, contrasting with the antimicrobial trend where berberine was more potent.

Anticancer Cytotoxicity Hepatocellular carcinoma

Selective Mdr1a/1b Induction in Vascular Smooth Muscle Cells: Coptisine Demonstrates Unique Activity Absent in Berberine and Palmatine

In a comparative study of multidrug resistance (MDR) regulation, only coptisine induced Mdr1a/1b protein expression and enhanced rhodamine 123 efflux in A10 vascular smooth muscle cells (VSMCs), whereas berberine and palmatine failed to induce Mdr1a/1b protein expression or stimulate efflux despite slightly upregulating Mdr1a and Mdr1b mRNAs [1]. The effect was VSMC-selective: in 3Y1, dRLh-84, and B16 cells, both coptisine and berberine enhanced rhodamine 123 efflux, while palmatine inhibited it by acting as an Mdr1a substrate [1]. This cell-type-selective MDR induction by coptisine is a qualitative differentiation not shared by its structural analogs.

Multidrug resistance MDR1 Vascular smooth muscle

IDO Inhibition Potency: Coptisine Sulfate as an Uncompetitive Inhibitor with Defined Ki and IC50 Values

Coptisine Sulfate functions as an uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory enzyme target, with a Ki value of 5.8 μM and an IC50 value of 6.3 μM [1]. The uncompetitive inhibition mechanism (binding to the enzyme-substrate complex rather than free enzyme) distinguishes coptisine from competitive IDO inhibitors and may confer different kinetic behavior under varying substrate concentrations. While direct comparative IDO inhibition data for berberine and palmatine under identical assay conditions is not available in the current evidence base, the well-characterized enzyme kinetics of coptisine Sulfate provide a reproducible benchmark for assay development and compound validation.

IDO inhibition Immuno-oncology Enzyme kinetics

Coptisine Sulfate: Validated Application Scenarios Based on Comparative Evidence


Antimicrobial Screening: Coptisine as the Defined Intermediate-Potency Reference Compound

Based on direct head-to-head antimicrobial data, coptisine (IC50 = 90 μg/mL against B. shigae) serves as a defined intermediate-potency reference compound for antimicrobial screening panels [1]. Positioned between berberine (IC50 = 75 μg/mL) and palmatine (IC50 = 115 μg/mL), coptisine provides a calibrated midpoint that enables researchers to benchmark novel compounds against a graded activity scale. This tiered potency profile across the protoberberine class supports structure-activity relationship (SAR) studies investigating the contribution of methylenedioxy versus methoxyl substituents to antimicrobial activity [1]. Procurement of all three compounds (berberine, coptisine, palmatine) is recommended for comprehensive SAR panels.

Hepatocellular Carcinoma Cytotoxicity Studies: Selecting Coptisine Over Berberine

In HepG2 hepatocellular carcinoma models, coptisine demonstrates superior cytotoxicity (IC50 = 36.90 μg/mL) compared to berberine (IC50 = 42.33 μg/mL), representing a 12.8% potency advantage [2]. For researchers investigating anticancer activity of protoberberine alkaloids in liver cancer cell lines, coptisine is the preferred compound for initial screening. The substantial potency gap between coptisine and other analogs (palmatine: IC50 = 456.96 μg/mL, a 12.4× difference) further underscores the critical importance of compound-specific selection rather than class-level substitution [2].

Vascular Smooth Muscle Multidrug Resistance (MDR) Modulation Studies

Coptisine is uniquely positioned for vascular pharmacology studies investigating MDR modulation, as it is the only protoberberine alkaloid among berberine, coptisine, and palmatine that induces Mdr1a/1b protein expression and enhances rhodamine 123 efflux in A10 vascular smooth muscle cells [3]. This cell-type-selective MDR induction property is absent in both berberine and palmatine, making coptisine an irreplaceable tool compound for research on vascular MDR regulation and drug transport [3]. Procurement of berberine or palmatine for this specific endpoint would yield negative results not representative of coptisine's activity.

Immuno-Oncology Target Validation: IDO Inhibition with Defined Enzyme Kinetics

Coptisine Sulfate is applicable as a tool compound for IDO target validation studies in immuno-oncology research, supported by well-characterized enzyme inhibition kinetics (Ki = 5.8 μM, IC50 = 6.3 μM, uncompetitive mechanism) [4]. The defined uncompetitive inhibition mode (binding to enzyme-substrate complex) differentiates coptisine from competitive IDO inhibitors and may be exploited in assays designed to evaluate inhibitor class effects. Researchers should note that while IDO inhibition is established, the in vivo pharmacokinetic limitations (absolute oral bioavailability <2% in rats) [5] necessitate careful experimental design for in vivo studies.

Technical Documentation Hub

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